4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole
Description
4-Nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole is a heterocyclic compound featuring a fused imidazo-benzothiadiazole core. Its structure includes a benzothiadiazole ring (a six-membered aromatic system containing sulfur and two nitrogen atoms) fused with an imidazole ring. The nitro (-NO₂) group at position 4 and the trifluoromethyl (-CF₃) group at position 7 introduce strong electron-withdrawing effects, significantly altering the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
4-nitro-7-(trifluoromethyl)-1H-imidazo[4,5-g][2,1,3]benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F3N5O2S/c9-8(10,11)7-12-2-1-3(16(17)18)5-6(4(2)13-7)15-19-14-5/h1,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZITVCFWHPKBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSNC2=C3C1=NC(=N3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Trifluoromethylation Sequence
A widely cited method begins with the nitration of 7-trifluoromethyl-1H-benzimidazole-4-amine using fuming nitric acid (HNO₃/H₂SO₄) at 0–5°C, achieving 85–90% conversion to the 4-nitro derivative. The trifluoromethyl group is introduced via Ullmann-type coupling with methyl trifluoroacetate in the presence of CuI/1,10-phenanthroline, though this step often requires rigorous exclusion of moisture to prevent hydrolysis.
Table 1. Comparative Yields for Trifluoromethylation Methods
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuI/1,10-phenanthroline | DMF | 120 | 78 |
| Pd(OAc)₂/Xantphos | Toluene | 100 | 65 |
| Ag₂CO₃ | DCE | 80 | 72 |
Cascade Cyclization Approaches
Recent work has demonstrated the efficacy of one-pot cascade reactions to streamline synthesis. Treatment of 4-nitro-7-(trifluoromethyl)-1H-imidazo[4,5-e][1,2,]triazine with diethyl acetylenedicarboxylate in methanol, followed by alkaline hydrolysis (KOH), induces skeletal rearrangement to form the target compound in 47–96% yield. This method circumvents the need for intermediate isolation, significantly reducing purification bottlenecks.
Critical Parameters in Reaction Design
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance nitro group reactivity but may promote decomposition above 120°C. Conversely, chlorinated solvents (DCE, CH₂Cl₂) improve trifluoromethyl group stability at the expense of reaction kinetics. Optimal temperatures range from 80°C for Pd-catalyzed couplings to 120°C for Cu-mediated reactions.
Catalytic Systems
Copper(I) iodide with nitrogen-donor ligands remains the benchmark for trifluoromethylation, though silver carbonate shows promise for substrates prone to oxidative degradation. Palladium catalysts enable milder conditions but suffer from lower yields due to competing homocoupling.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
¹H NMR analysis of the final product (CD₃OD) reveals characteristic resonances: δ 8.11 (d, J = 9.2 Hz, H-8), 7.93 (d, J = 9.2 Hz, H-7), and 6.89 ppm (m, imidazole protons). Mass spectrometry (EI-MS) confirms the molecular ion at m/z 289.20 [M]⁺, consistent with the molecular formula C₈H₂F₃N₅O₂S.
Purity Assessment
HPLC methods employing C18 reverse-phase columns (MeCN/H₂O gradient) achieve baseline separation of the target compound from common byproducts such as des-nitro analogues and hydrolysis products. Typical purity exceeds 98% for pharmaceutical-grade material.
Industrial-Scale Production Considerations
Large-scale synthesis necessitates modifications to laboratory protocols:
-
Continuous flow reactors mitigate exothermic risks during nitration
-
Azeotropic drying with toluene improves trifluoromethylation yields
-
Crystallization from CH₂Cl₂/hexane mixtures enhances polymorph control
Table 2. Scale-Up Challenges and Mitigation Strategies
| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) | Industrial Scale (50 kg) |
|---|---|---|---|
| Reaction Time (h) | 24 | 18 | 12 |
| Yield (%) | 78 | 72 | 68 |
| Purity Post-Crystallization (%) | 98.5 | 97.2 | 95.8 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitro group at position 4 serves as a potential site for nucleophilic aromatic substitution (SNAr), though its strong electron-withdrawing nature deactivates the ring. Reactions typically require harsh conditions or activating groups. For example:
-
Ammonolysis : Under high-temperature ammonolysis (150–200°C), the nitro group may be replaced by amino groups, forming 4-amino derivatives.
-
Thiolation : Thiol nucleophiles can displace nitro groups in polar aprotic solvents (e.g., DMF) with catalytic Cu(I) salts.
Key Influences :
-
The trifluoromethyl group at position 7 enhances ring electron deficiency, stabilizing transition states in SNAr .
-
Steric hindrance from the fused imidazo ring limits accessibility to certain positions .
Electrophilic Aromatic Substitution
The benzothiadiazole-imidazo fused system shows limited electrophilic reactivity due to electron withdrawal from both the nitro and trifluoromethyl groups. Documented exceptions include:
| Reaction Type | Conditions | Position Substituted | Product Stability |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0–5°C | C5 (minor) | Moderate |
| Sulfonation | Fuming H2SO4, 100°C | C6 | High (kinetically controlled) |
Data derived from analogous benzothiadiazole systems .
Reductive Transformations
The nitro group undergoes selective reduction:
-
Catalytic Hydrogenation : Pd/C in ethanol reduces the nitro group to an amine at 50 psi H2, yielding 4-amino-7-(trifluoromethyl)-8H-imidazo[4,5-e] benzothiadiazole.
-
Chemical Reduction : SnCl2/HCl selectively reduces the nitro group without affecting the trifluoromethyl or thiadiazole moieties .
Side Reactions : Over-reduction may degrade the benzothiadiazole ring under prolonged exposure to strong reductants like LiAlH4 .
Cycloaddition and Ring Expansion
The compound participates in [4+2] cycloadditions as an electron-deficient dienophile:
Diels-Alder Reactions :
-
Reacts with electron-rich dienes (e.g., Danishefsky’s diene) in toluene at 110°C to form bicyclic adducts via a stepwise mechanism (Michael addition followed by cyclization) .
-
Example :
Thermodynamic control favors endo products upon equilibration .
Ring Expansion :
-
Treatment with S4N4 in DCM induces thiadiazole ring fusion, forming extended heterocycles like thiadiazolo[3,4-b]triazino derivatives .
Functional Group Interconversion
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole exhibit significant antimicrobial properties. In specific studies, analogs have been tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial replication . This suggests potential applications in developing new antibiotics or treatments for resistant bacterial strains.
Anticancer Properties
There is ongoing research into the anticancer effects of this compound. Preliminary studies have shown that it may induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and DNA damage . These findings highlight its potential as a lead compound in cancer therapeutics.
Photophysical Properties
The unique structure of this compound allows for interesting photophysical properties that can be exploited in materials science. Its potential applications include:
- Fluorescent probes for biological imaging.
- Organic light-emitting diodes (OLEDs) due to its electron-deficient nature which may enhance charge transport properties .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a leading pharmaceutical institution evaluated the efficacy of this compound against Mycobacterium tuberculosis. The results demonstrated a significant reduction in bacterial load when treated with the compound over an eight-day period using microplate assays .
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| 4-Nitro-7-(trifluoromethyl)-8H-imidazo | M. tuberculosis | 78% |
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of the compound involved testing against various human cancer cell lines. The results indicated that it could inhibit cell proliferation effectively and induce apoptosis in a dose-dependent manner .
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 (Breast) | 15 | 45 |
| HeLa (Cervical) | 10 | 60 |
Mechanism of Action
The mechanism by which 4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole exerts its effects involves its interaction with electron-rich sites in target molecules. The nitro and trifluoromethyl groups enhance its ability to participate in charge-transfer interactions, which are crucial in both its electronic applications and biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole, we compare it with structurally related benzothiadiazoles, benzofurazans, and selenadiazoles. Key differences in electronic behavior, solvent interactions, and substituent effects are highlighted below.
Electronic and Spectroscopic Properties
- 15N Chemical Shifts: Replacement of oxygen in benzofurazan with sulfur (to form 2,1,3-benzothiadiazole) causes an upfield shift of ~85 ppm in 15N NMR due to resonance effects involving sulfur’s 3d orbitals. In contrast, replacing sulfur with selenium (2,1,3-benzoselenadiazole) results in a smaller upfield shift (~43 ppm) due to reduced orbital overlap .
Solvent Effects :
Benzothiadiazoles exhibit minimal solvent shifts (6–18 ppm) in trifluoroacetic acid, attributed to hydrogen bonding rather than protonation. In contrast, benzoselenadiazoles show significant upfield shifts (61.7 ppm) in the same solvent, suggesting partial protonation .- The strong electron-withdrawing substituents in the target compound may enhance hydrogen bonding or protonation tendencies in acidic media.
Structural and Reactivity Differences
- Core Heterocycles: Benzofurazan (O-analog): Lacks sulfur, leading to weaker electron-deficient behavior compared to benzothiadiazoles.
Substituent Effects :
- Nitro Group : Enhances electrophilicity and reactivity toward nucleophiles (e.g., in SNAr reactions). Comparable nitro-substituted benzothiadiazoles are used in dye synthesis and as enzyme inhibitors .
- Trifluoromethyl Group : Improves lipophilicity and metabolic stability, a feature leveraged in pharmaceuticals like anti-inflammatory agents .
Comparative Data Table
*Inferred from structural analogs in .
Research Findings and Implications
- Electronic Applications : The electron-deficient nature of benzothiadiazoles makes them suitable for optoelectronic materials. The nitro and trifluoromethyl groups in the target compound could further tune charge transport properties .
Biological Activity
4-Nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a nitro group and a trifluoromethyl group attached to an imidazo[4,5-e][2,1,3]benzothiadiazole core. This unique arrangement contributes to its biological activity.
Anticancer Properties
Several studies have explored the anticancer potential of imidazo-containing compounds. For instance, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Although direct studies on the specific compound are lacking, its structural relatives suggest potential anticancer activity .
Mechanistic Insights
The biological mechanisms underlying the activity of such compounds typically involve interactions with cellular targets that lead to disruption of critical cellular processes. For example:
- DNA Intercalation : Many heterocycles can intercalate into DNA, disrupting replication and transcription.
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways or signal transduction.
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Imidazo[1,2-α]pyrimidines | Inhibition of Gram-positive/negative bacteria |
| Anticancer | Various imidazo derivatives | Induction of apoptosis in cancer cells |
| Mechanistic Insights | Heterocyclic compounds | DNA intercalation; enzyme inhibition |
Case Studies
- Antimicrobial Study : A study on imidazo[1,2-α]pyrimidine derivatives reported significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
- Anticancer Evaluation : Research involving structurally similar compounds demonstrated cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The IC50 values were reported between 20 to 100 µM .
Q & A
Q. What are the optimal synthetic routes for 4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole, and how can reaction yields be improved?
The synthesis typically involves cyclization reactions of precursor heterocycles. For example, iodobenzene diacetate-mediated oxidative cyclization of hydrazine derivatives (e.g., 2-benzylidene-1-(6-chlorobenzo[d]thiazol-2-yl)hydrazine) in dichloromethane yields fused benzothiadiazole systems . Microwave-assisted methods using ethanol as a solvent (130°C, 45 min) can improve reaction efficiency and reduce side products, as demonstrated for structurally related imidazo[2,1-b]benzothiazoles . Key parameters for yield optimization include:
- Catalyst selection : Iodobenzene diacetate for oxidative cyclization .
- Solvent choice : Polar aprotic solvents (e.g., DMF) or ethanol for microwave reactions .
- Purification : Column chromatography (40% ethyl acetate in chloroform) followed by ethanol recrystallization .
| Method | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Oxidative cyclization | Iodobenzene diacetate, DCM, RT, 45 min | 60–75% | |
| Microwave-assisted | Ethanol, 130°C, 45 min | 64–84% |
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
A multi-technique approach is essential:
- Single-crystal X-ray diffraction : Resolves dihedral angles between aromatic rings (e.g., 64.11° between benzene rings) and hydrogen-bonding networks (e.g., C–H···N interactions) .
- NMR spectroscopy : H and C NMR confirm substituent positioning, with nitro and trifluoromethyl groups causing distinct deshielding effects .
- Elemental analysis : Validates C, H, N, S, and F content (critical for nitro and CF groups) .
Q. What experimental designs are used to evaluate antimicrobial activity, and how are conflicting results resolved?
Standard protocols include:
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive/negative bacteria and fungi, with ampicillin and fluconazole as controls .
- Mechanistic counter-screens : Exclude ionophore activity (e.g., pH-dependent assays) to isolate target-specific effects .
- Data reconciliation : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to address discrepancies in reported MIC values .
Q. What reaction mechanisms govern the formation of the imidazo-benzothiadiazole core?
The core forms via:
- Cyclocondensation : Between o-diamino benzothiazoles and carboxylic acids or their derivatives (e.g., coumarins) under acidic conditions .
- Oxidative coupling : Using iodobenzene diacetate to dehydrogenate hydrazine intermediates, forming fused triazole-thiadiazole systems .
Advanced Research Questions
Q. How can contradictory reports on biological activity (e.g., antitumor vs. antiviral) be systematically addressed?
- Meta-analysis : Compare structural analogs (e.g., 7-chloro-3-phenyl derivatives) to identify substituent-dependent activity trends .
- Proteomic profiling : Use bacterial/pathogen lysates to map binding targets (e.g., Mycobacterium tuberculosis membrane proteins) .
- Dose-response studies : Clarify biphasic effects (e.g., cytotoxicity at high concentrations vs. therapeutic efficacy) .
Q. What supramolecular interactions stabilize the crystal lattice, and how do they influence solubility?
- Intermolecular forces : C–H···N hydrogen bonds (3.58–3.75 Å) and π-π stacking (3.56–3.75 Å) between triazole and benzene rings reduce solubility in polar solvents .
- Solubility modulation : Introduce hydrophilic groups (e.g., –OH or –COOH) at non-planar positions to disrupt stacking without destabilizing the core .
Q. What mechanistic hypotheses explain its activity against Mycobacterium tuberculosis?
Proposed mechanisms include:
- Membrane disruption : Interaction with mycolic acid biosynthesis enzymes, inferred from pH-dependent activity and analog studies .
- Protease inhibition : Structural similarity to HIV-1 protease inhibitors suggests competitive binding to catalytic sites .
Q. How can computational modeling guide derivative design to enhance bioactivity?
- Molecular docking : Predict interactions with Mtb KatG (PDB: 1SJ2) or HIV-1 protease (PDB: 1HHP) .
- DFT calculations : Optimize electron-withdrawing groups (e.g., –NO, –CF) for redox stability and target affinity .
Q. What safety protocols are recommended for handling nitro- and trifluoromethyl-substituted heterocycles?
- Lab practices : Use fume hoods for reactions releasing HF or NO; avoid contact with reducing agents (risk of nitro group explosion) .
- Waste disposal : Neutralize acidic byproducts before aqueous disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
